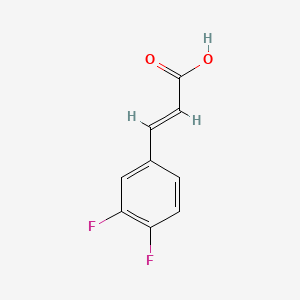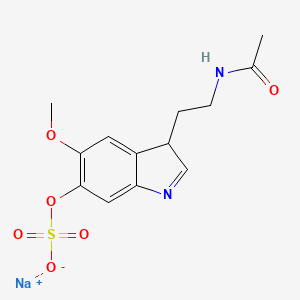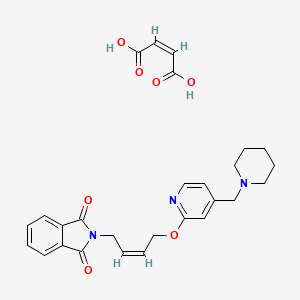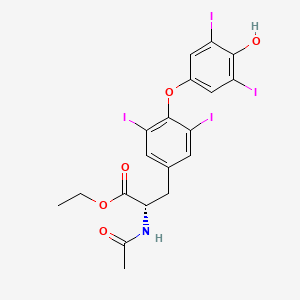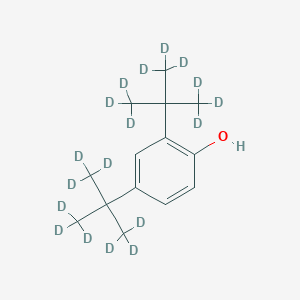
2,4-Di-tert-butylphenol-d18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di-tert-butylphenol is isolated from the dried body of Scolopendra and possesses antioxidative activity . It has been used to study its alkylation reaction with cinnamyl alcohol in the presence of Al-substituted disordered hexagonal molecular silica catalysts .
Synthesis Analysis
The compound identified as 2,4-Ditert butyl phenol (2,4-DTBP) was successfully extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis . The isolation and purification of 2,4-DTBP were accomplished using HPLC .Molecular Structure Analysis
The structure of 2,4-Di-tert-butylphenol was characterized as C14H22O through 1H NMR analysis . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The Kolbe–Schmitt reaction in which 2,4-Di-tert-butylphenol participates has been studied . Other reactions involving this compound include those represented by the formulas: C18H30O + C10H14O = C14H22O + C14H22O + = + and C6H6O + C14H22O = C10H14O + C10H14O + = 2 .Physical And Chemical Properties Analysis
The molecular weight of 2,4-Di-tert-butylphenol is 206.3239 . More detailed physical and chemical property values can be found in the databases of the European Chemicals Agency (ECHA) .科学的研究の応用
Environmental Degradation Studies : Wang et al. (2016) explored the degradation kinetics and mechanism of 2,4-Di-tert-butylphenol using the UV/persulfate process. This research is significant for understanding the environmental degradation of this compound (Wang et al., 2016).
Natural Source and Bioactivity : Zhao et al. (2020) provided a comprehensive review of the natural sources and bioactivities of 2,4-Di-tert-butylphenol and its analogs. This research is crucial for understanding its occurrence in nature and potential biological effects (Zhao et al., 2020).
Endocrine Disruption and Obesogenic Potential : Ren et al. (2022) investigated the effects of 2,4-Di-tert-butylphenol on adipogenesis in human mesenchymal stem cells, revealing its potential as an endocrine disruptor and obesogen (Ren et al., 2022).
Herbicidal Properties : Chuah et al. (2015) evaluated the biochemical and physiological activity of 2,4-Di-tert-butylphenol on weeds, highlighting its potential use in weed management (Chuah et al., 2015).
Synthesis Processes : Fan Wen-ge (2004) studied the synthesis process of 2,4-Di-tert-butylphenol, demonstrating its production via a specific reaction process (Fan Wen-ge, 2004).
Lipid Preservation in Chromatography : Wren and Szczepanowksa (1964) explored the use of 4-methyl-2,6-di-tert.-butylphenol, an analog of 2,4-Di-tert-butylphenol, in protecting lipids from autoxidation during chromatography (Wren & Szczepanowksa, 1964).
Safety And Hazards
2,4-Di-tert-butylphenol is classified as causing skin irritation, serious eye damage, and is very toxic to aquatic life with long-lasting effects . It may cause irritation of the digestive tract and respiratory tract . Safety measures include washing hands after use, not eating, drinking, or smoking in work areas, and removing contaminated clothing and protective equipment before entering eating areas .
将来の方向性
Further investigation and exploration of 2,4-DTBP’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future . The comprehensive review of the biosources and bioactivities of 2,4-di-tert-butylphenol or 2,4-bis(1,1-dimethylethyl)-phenol (2,4-DTBP) and its analogs leads us to speculate that endocidal regulation is the primary function of these toxic phenols in the producing organisms .
特性
IUPAC Name |
2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKWICRCANNIBI-NBDUPMGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1)O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Di-tert-butylphenol-d18 | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride](/img/no-structure.png)
